1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- (CAS: Not explicitly provided in evidence) is a chloro-substituted derivative of the pyrrolopyridine scaffold, which is a fused bicyclic system combining pyrrole and pyridine rings. Instead, structurally related compounds with chloro, bromo, methyl, or methoxy substituents at different positions are documented. For instance, 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS: 383875-59-0) is a well-characterized analog with a molecular weight of 180.59 g/mol and a purity available in milligram/gram quantities .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-6(4-12)5-2-1-3-10-8(5)11-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYREQEVDCDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2C=O)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224325 | |
| Record name | 2-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847801-93-8 | |
| Record name | 2-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847801-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- typically involves multi-step synthetic routes. One common method includes the chlorination of 1H-pyrrolo[2,3-b]pyridine followed by formylation to introduce the carboxaldehyde group . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- involves its interaction with specific molecular targets. For example, it can inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of pyrrolo[2,3-b]pyridine-3-carboxaldehyde derivatives, highlighting differences in substituents, physicochemical properties, and applications:
Key Findings :
Substituent Position and Reactivity :
- Chlorine at the 6-position (as in 383875-59-0) reduces steric hindrance compared to 2- or 5-position analogs, enhancing accessibility for nucleophilic reactions .
- Methyl groups (e.g., 4-CH₃ or 2-CH₃) increase hydrophobicity, affecting solubility and bioavailability .
Synthetic Yields :
- Chloro-substituted derivatives (e.g., 6-chloro) are synthesized in moderate to high yields (e.g., 45–71%) via condensation reactions involving chloroacetaldehyde or halogenation protocols .
- Bromo-substituted analogs (e.g., 5-Br) require specialized brominating agents and inert conditions due to their higher molecular weight and reactivity .
Applications :
- Kinase Inhibition : Derivatives like 5-bromo and 4-methyl variants are precursors in kinase inhibitor development (e.g., WO 2013/114113 A1) .
- Functionalization : Oxime derivatives (e.g., 954112-72-2) enable further derivatization for targeted drug candidates .
Research Implications and Challenges
- Isomer-Specific Activity : The 2-chloro-1-methyl isomer (CAS: 1263281-63-5) exhibits distinct reactivity compared to [2,3-b]-fused analogs, underscoring the importance of ring fusion in biological activity .
- Scalability : Commercial availability of 6-chloro and 4-methyl derivatives (Hepeng Biotech, CymitQuimica) supports large-scale synthesis, while bromo-substituted compounds remain niche due to cost and handling challenges .
- Thermal Stability : Higher melting points (e.g., 220°C for 4-methyl) suggest improved stability for storage and transport .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- (CAS No. 847801-93-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- features a fused pyridine and pyrrole ring structure with a carboxaldehyde functional group and a chlorine atom. This configuration contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| IUPAC Name | 2-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| CAS Number | 847801-93-8 |
The biological activity of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various tumorigenic processes. By binding to the active sites of FGFRs, this compound blocks downstream signaling pathways that promote cell proliferation and migration .
Inhibition Studies
Recent studies have demonstrated the compound's potent inhibitory effects on TNIK (TRAF2 and NCK-interacting kinase) with IC50 values lower than 1 nM. This suggests its potential as a therapeutic agent in conditions where TNIK plays a crucial role, such as certain cancers .
Another study highlighted the compound's effectiveness against FGFRs, showing IC50 values ranging from 7 to 712 nM for different FGFR subtypes. Compound 4h from this series exhibited significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .
Case Study 1: FGFR Inhibition
A series of derivatives based on the pyrrolo[2,3-b]pyridine scaffold were synthesized and evaluated for their FGFR inhibitory activities. Among these, one derivative demonstrated effective inhibition of cell migration and invasion in breast cancer models, indicating its potential for further development as an anti-cancer drug .
Case Study 2: TNIK Inhibition
In a comprehensive screening of various compounds derived from the pyrrolo[2,3-b]pyridine framework, several were identified as potent TNIK inhibitors. These findings open new avenues for targeting TNIK in therapeutic strategies against inflammatory diseases and cancers .
Comparative Analysis
When compared to similar compounds such as 1H-Pyrrolo[2,3-b]pyridine (which lacks the chloro and aldehyde groups) and 7-Azaindole , the presence of specific functional groups in 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- enhances its reactivity and biological activity. The unique combination of these groups allows for diverse applications in both research and industry.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Lacks chloro and carboxaldehyde groups | Less reactive |
| 7-Azaindole | Different substitution patterns | Varies significantly |
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro- | Contains chloro and aldehyde groups | Potent FGFR/TNIK inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from halogenated pyrrolopyridine precursors. For example, regioselective halogenation can be achieved using NaH/MeI in THF for methylation, followed by nitration or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce substituents . Han et al. demonstrated that regioselectivity in bromination/chlorination steps is highly dependent on temperature control and the choice of Lewis acids (e.g., ZnCl₂ for chloromethylation) .
Q. Which analytical techniques are most reliable for structural characterization of this compound and its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous structural confirmation, as shown in studies where intermolecular N–H⋯N hydrogen bonding patterns were resolved . Complementary techniques include:
- NMR : and NMR to identify aromatic protons and aldehyde groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC : Purity assessment using reverse-phase chromatography with UV detection .
Q. How does the chloro-substituent at the 2-position influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity at the 3-carboxaldehyde position, facilitating nucleophilic attacks (e.g., condensation with amines to form Schiff bases). Stokes et al. observed that substituents at the 5-position (e.g., aryl groups) further modulate reactivity by steric hindrance or electronic effects .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., kinase inhibition assays at different ATP concentrations). A systematic approach includes:
- Dose-Response Curves : Reproducing assays across multiple concentrations.
- Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities.
- Structural Biology : Co-crystallization with target proteins (e.g., kinases) to identify binding modes .
Q. How can computational modeling optimize the design of pyrrolo[2,3-b]pyridine derivatives for enhanced target selectivity?
- Methodological Answer : Molecular docking (e.g., using MOE or AutoDock) can predict interactions with active sites. For example:
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with kinase ATP-binding pockets.
- MD Simulations : Assess stability of ligand-protein complexes over time.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Continuous-flow synthesis (e.g., microreactors) improves heat/mass transfer for exothermic steps like chloromethylation . Key parameters:
- Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency.
- Solvent Optimization : Replace dioxane with greener alternatives (e.g., cyclopentyl methyl ether).
- In-Line Analytics : PAT (Process Analytical Technology) tools for real-time monitoring .
Q. How do steric and electronic effects of substituents at the 5-position influence the compound's pharmacokinetic properties?
- Methodological Answer : Bulky groups (e.g., 4-morpholinylmethyl) improve metabolic stability by blocking cytochrome P450 oxidation. Conversely, electron-donating groups (e.g., methoxy) enhance solubility but may reduce membrane permeability. In vivo studies in rodent models are essential to validate computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
